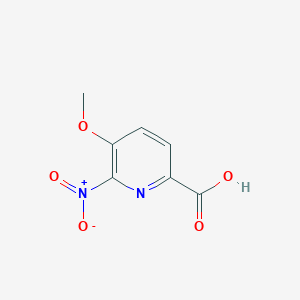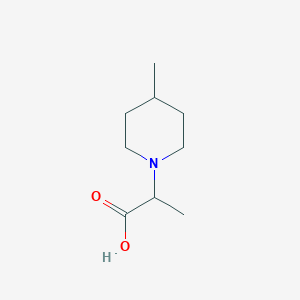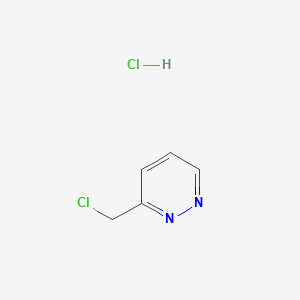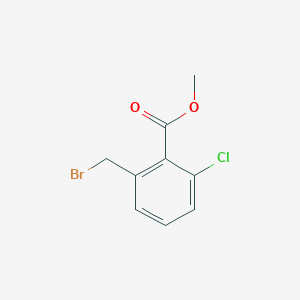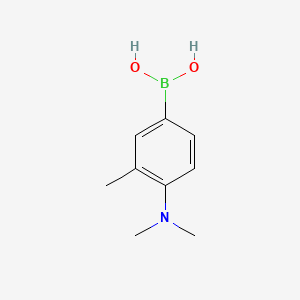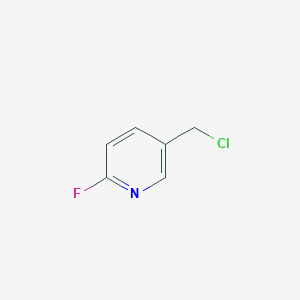
5-(Chlorométhyl)-2-fluoropyridine
Vue d'ensemble
Description
5-(Chloromethyl)-2-fluoropyridine is a synthetic compound that is used in the synthesis of a variety of compounds and pharmaceuticals. It is a colorless, crystalline solid with a melting point of 140-142°C and a boiling point of 131-132°C. It is soluble in water, ethanol, and other organic solvents. The compound is relatively stable under normal conditions, however, it is sensitive to light and air. 5-(Chloromethyl)-2-fluoropyridine is an important intermediate in the synthesis of drugs and other compounds, and has been used in research for its potential biological applications.
Applications De Recherche Scientifique
Synthèse de polymères fluorescents
5-(Chlorométhyl)-2-fluoropyridine: est utilisé dans la synthèse du polystyrène à terminaison fonctionnelle (PSt) par polymérisation radicalaire par transfert d'atome (ATRP). Le groupe chlorométhyle sert de site d'initiation pour la polymérisation, conduisant à des polymères présentant des propriétés fluorescentes . Ces polymères peuvent être ensuite fonctionnalisés pour former des bases de Schiff et des complexes polymériques avec des ions métalliques, présentant une fluorescence visible et des capacités de formation de films.
Synthèse de composés pharmaceutiques
Ce composé joue un rôle crucial dans l'industrie pharmaceutique. Il est utilisé comme précurseur pour la synthèse de divers composés pharmaceutiques, notamment ceux ayant des applications thérapeutiques potentielles . Sa réactivité due au groupe chlorométhyle en fait un élément de construction précieux en chimie médicinale.
Synthèse des néonicotinoïdes
Le secteur agricole tire profit du This compound grâce à la synthèse de composés néonicotinoïdes . Ce sont des insecticides neuro-actifs chimiquement similaires à la nicotine, qui ont été développés pour protéger les cultures des ravageurs.
Polymères hyper-réticulés (HCP)
En science des matériaux, ce composé est utilisé dans la création de HCP. Ces polymères sont connus pour leur surface spécifique élevée et leur porosité, ce qui les rend adaptés au contrôle de la pollution environnementale, à la catalyse et aux applications de stockage d'énergie . Les HCP sont synthétisés à l'aide de réactions de Friedel-Craft, où le This compound peut agir comme un réticulant.
Catalyseur de synthèse organique
This compound: est également utilisé comme catalyseur en synthèse organique. Sa structure chimique lui permet de faciliter diverses réactions chimiques, ce qui en fait un outil essentiel pour les chimistes dans la création de molécules organiques complexes .
Recherche biochimique
En recherche biochimique, ce composé est utilisé comme réactif pour la synthèse de composés biochimiques. Son groupe chlorométhyle réactif permet l'introduction de motifs fluoropyridine dans les biomolécules, ce qui peut être utile pour étudier les processus biologiques ou développer de nouveaux outils de diagnostic .
Mécanisme D'action
Target of Action
The primary target of 5-(Chloromethyl)-2-fluoropyridine is the aromatic hydrocarbons . The compound interacts with these hydrocarbons, leading to a series of chemical reactions .
Mode of Action
5-(Chloromethyl)-2-fluoropyridine interacts with its targets through a process known as chloromethylation . This process involves the addition of a chloromethyl group to the aromatic hydrocarbons . The reaction is catalyzed by zinc iodide and occurs under mild conditions .
Biochemical Pathways
The chloromethylation of aromatic hydrocarbons by 5-(Chloromethyl)-2-fluoropyridine affects various biochemical pathways. The compound’s interaction with its targets leads to the formation of chloromethyl derivatives . These derivatives can further interact with other molecules, affecting downstream biochemical pathways .
Result of Action
The result of 5-(Chloromethyl)-2-fluoropyridine’s action is the formation of chloromethyl derivatives . These derivatives can have various molecular and cellular effects, depending on their specific structures and the biochemical pathways they affect .
Action Environment
The action, efficacy, and stability of 5-(Chloromethyl)-2-fluoropyridine can be influenced by various environmental factors. For instance, the presence of zinc iodide is necessary for the compound’s chloromethylation reaction . Additionally, the reaction occurs under mild conditions, suggesting that extreme temperatures or pH levels could potentially affect the compound’s action .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Chloromethyl)-2-fluoropyridine in laboratory experiments is its relative stability under normal conditions. It is relatively easy to handle and store, and is not prone to decomposition or degradation. However, it is important to note that the compound is sensitive to light and air, and should be stored in an airtight container in a cool, dark place.
Orientations Futures
The potential applications of 5-(Chloromethyl)-2-fluoropyridine are still being explored. Some possible future directions include: further research into its potential as an electrophilic reagent; further research into its potential applications in the synthesis of drugs and other compounds; further research into its potential biological applications; and further research into its biochemical and physiological effects.
Propriétés
IUPAC Name |
5-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXZNFSVRLDKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622060 | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315180-15-5 | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






